1-(prop-2-yn-1-yl)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]piperidine-4-carboxamide
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Overview
Description
1-(prop-2-yn-1-yl)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a thiazole ring, and an alkyne group
Preparation Methods
The synthesis of 1-(prop-2-yn-1-yl)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]piperidine-4-carboxamide involves several steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Thiazole Ring: The thiazole ring is typically introduced via a condensation reaction with a thioamide and a haloketone.
Attachment of the Alkyne Group: The alkyne group is introduced through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(prop-2-yn-1-yl)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]piperidine-4-carboxamide undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(prop-2-yn-1-yl)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(prop-2-yn-1-yl)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-(prop-2-yn-1-yl)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]piperidine-4-carboxamide can be compared with similar compounds such as:
1-(prop-2-yn-1-yl)-N-[1-(1,3-thiazol-2-yl)cyclohexyl]piperidine-4-carboxamide: This compound has a cyclohexyl group instead of a cyclopentyl group, which may affect its chemical reactivity and biological activity.
1-(prop-2-yn-1-yl)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]piperidine-4-carboxylate: This ester analog may have different solubility and stability properties compared to the carboxamide.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-prop-2-ynyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-2-10-20-11-5-14(6-12-20)15(21)19-17(7-3-4-8-17)16-18-9-13-22-16/h1,9,13-14H,3-8,10-12H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYGFFJMELEPBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2(CCCC2)C3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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